2-Hydroxy-6-methyl-5-nitronicotinonitrile
Description
2-Hydroxy-6-methyl-5-nitronicotinonitrile (CAS: 73453-73-3; InChIKey: NPZRSIKHZBZZSF-UHFFFAOYSA-N) is a substituted pyridine derivative featuring a hydroxyl (-OH) group at position 2, a methyl (-CH₃) group at position 6, a nitro (-NO₂) group at position 5, and a nitrile (-CN) group at position 3. Its molecular formula is C₇H₅N₃O₃, with an exact mass of 179.0252274 g/mol . This compound is primarily used in pharmaceutical and agrochemical research as a building block for synthesizing heterocyclic compounds.
Properties
IUPAC Name |
6-methyl-5-nitro-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c1-4-6(10(12)13)2-5(3-8)7(11)9-4/h2H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMMDKCIGQIZIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-methyl-5-nitronicotinonitrile typically involves the nitration of 6-methyl-2-hydroxynicotinonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the fifth position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-methyl-5-nitronicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles like alkoxides or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Keto-6-methyl-5-nitronicotinonitrile.
Reduction: 2-Hydroxy-6-methyl-5-aminonicotinonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-6-methyl-5-nitronicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-methyl-5-nitronicotinonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and nitrile groups also contribute to its reactivity and interactions with enzymes and receptors.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and physicochemical differences between 2-Hydroxy-6-methyl-5-nitronicotinonitrile and related compounds:
Biological Activity
2-Hydroxy-6-methyl-5-nitronicotinonitrile is a heterocyclic compound with the molecular formula CHNO. This compound features a hydroxyl group at the second position, a methyl group at the sixth position, and a nitro group at the fifth position. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that derivatives of nitro-containing compounds often possess significant antibacterial properties. The mechanism is believed to involve the formation of reactive intermediates that can disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival.
Anticancer Activity
In vitro studies have demonstrated that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines, likely through the activation of specific cellular pathways. The presence of the nitro group is particularly relevant, as it can be reduced within cells to form reactive species that may damage DNA or inhibit cell proliferation.
The biological activity of this compound can be attributed to several mechanisms:
- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism.
- Reactive Oxygen Species (ROS) Generation : The interactions within biological systems can lead to increased ROS, contributing to cytotoxic effects on tumor cells .
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones in cultures treated with the compound, suggesting its potential as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Case Study 2: Anticancer Activity in Cell Lines
Another research effort focused on the anticancer potential of this compound using human cancer cell lines. The study reported a dose-dependent decrease in cell viability, with IC values indicating effective cytotoxicity.
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 10 |
| A549 (lung cancer) | 20 |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | Present | Present | Specific substitution pattern |
| 2-Hydroxy-6-methyl-5-nitropyridine | Moderate | Limited | Lacks nitrile functionality |
| 2-Hydroxy-6-methyl-5-nitrobenzene | Present | Weak | Aromatic ring influences reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
